2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1519225-95-6
VCID: VC5440469
InChI: InChI=1S/C7H9BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2
SMILES: C1CCN2C=C(N=C2C1)Br
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

CAS No.: 1519225-95-6

Cat. No.: VC5440469

Molecular Formula: C7H9BrN2

Molecular Weight: 201.067

* For research use only. Not for human or veterinary use.

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine - 1519225-95-6

Specification

CAS No. 1519225-95-6
Molecular Formula C7H9BrN2
Molecular Weight 201.067
IUPAC Name 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C7H9BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2
Standard InChI Key RIUIZRCFHHTARZ-UHFFFAOYSA-N
SMILES C1CCN2C=C(N=C2C1)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine features a fused bicyclic system comprising a partially saturated pyridine ring (5,6,7,8-tetrahydro) conjugated with an imidazole moiety. Bromination occurs at the C2 position of the imidazo[1,2-a]pyridine scaffold, conferring distinct electronic and steric properties .

Molecular Formula: C7H9BrN2\text{C}_7\text{H}_9\text{BrN}_2
SMILES: C1CCN2C=C(N=C2C1)Br\text{C1CCN2C=C(N=C2C1)Br}
InChIKey: RIUIZRCFHHTARZ-UHFFFAOYSA-N\text{RIUIZRCFHHTARZ-UHFFFAOYSA-N}

The tetrahydro configuration reduces aromaticity in the pyridine ring, enhancing flexibility and altering reactivity compared to fully aromatic analogs like 2-bromoimidazo[1,2-a]pyridine .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]+201.00218139.2
[M+Na]+222.98412141.9
[M+NH4]+218.02872144.8
[M-H]-198.98762139.1

These values suggest moderate polarity, aligning with its hybrid aromatic/aliphatic structure .

Synthetic Approaches

Bromination Strategies

While direct synthetic routes remain undocumented, analogous imidazo[1,2-a]pyridine brominations suggest viable pathways. For example, 2-chloro-3-nitroimidazo[1,2-a]pyridine undergoes halogen exchange via nucleophilic aromatic substitution (SNAr) using HBr or CuBr . Adapting this to the tetrahydro system may require milder conditions to preserve ring saturation.

Proposed Route:

  • Substrate Preparation: Synthesize 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds.

  • Electrophilic Bromination: Treat with N-bromosuccinimide (NBS) in dichloromethane at 0–25°C.

  • Purification: Recrystallization or column chromatography to isolate the brominated product.

Industrial Scalability

Continuous flow reactors could enhance yield and safety by minimizing intermediate degradation and controlling exothermic bromination steps.

Reactivity and Functionalization

Site-Selective Modifications

The C2 bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into:

  • C2-Aryl Derivatives: For enhanced π-stacking in drug-receptor interactions.

  • C2-Amine Analogues: Via Buchwald-Hartwig amination .

The tetrahydro ring’s reduced rigidity may favor certain transition states, altering regioselectivity compared to planar analogs .

Comparative Analysis with Related Compounds

CompoundAromaticityBromine PositionKey Applications
2-Bromoimidazo[1,2-a]pyridine Fully aromaticC2Antimicrobial agents
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridinePartially saturatedNoneCNS drug intermediates
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridinePartially saturatedC2Underexplored, potential dual applications

The tetrahydro-bromo hybrid uniquely combines flexibility with electrophilic reactivity, bridging applications in drug discovery and materials science .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator